N-(2,3-Dihydroxypropyl)asparagine

Description

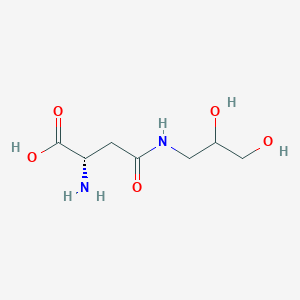

N-(2,3-Dihydroxypropyl)asparagine is a modified amino acid derivative formed through the alkylation of asparagine with (±)-3-amino-1,2-propanediol. This reaction replaces the carboxyl side chain of asparagine with an N-(2,3-dihydroxypropyl) amide group, as demonstrated in studies involving hemoglobin alkylation by benzo[a]pyrene anti-diol epoxide (BPDE) . The compound serves as a critical biomarker in toxicology research, particularly for identifying binding sites of carcinogenic epoxides on proteins. Its synthesis and detection rely on advanced analytical techniques such as affinity chromatography and mass spectrometry .

Properties

CAS No. |

142421-00-9 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2,3-dihydroxypropylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C7H14N2O5/c8-5(7(13)14)1-6(12)9-2-4(11)3-10/h4-5,10-11H,1-3,8H2,(H,9,12)(H,13,14)/t4?,5-/m0/s1 |

InChI Key |

GKTMFLHLWLKLRF-AKGZTFGVSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)NCC(CO)O |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)NCC(CO)O |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NCC(CO)O |

Synonyms |

2,3-DHP-Asn N-(2,3-dihydroxypropyl)asparagine |

Origin of Product |

United States |

Comparison with Similar Compounds

Amino Acid Adducts: N-(2,3-Dihydroxypropyl)valine (diHOPrVal)

Structural Comparison :

- N-(2,3-Dihydroxypropyl)asparagine : Contains an asparagine backbone with a dihydroxypropyl amide group.

- diHOPrVal : Features a valine residue modified with the same dihydroxypropyl group.

Functional and Analytical Differences :

- Detection Methods : diHOPrVal is quantified using high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode, with isotopic internal standards ensuring precision (relative standard deviation: 4.2–7.3%) . This compound, however, is analyzed via phenylboronic acid affinity chromatography due to its cis-diol moiety .

- Biological Role: diHOPrVal is a biomarker for glycidol exposure, whereas this compound identifies BPDE-protein adducts in carcinogenicity studies .

Iodinated Contrast Agents: Iohexol and Iosimenol

Structural Comparison :

Functional Differences :

- Applications: Iohexol and iosimenol are nonionic contrast agents used in radiography, leveraging their high solubility and low toxicity .

- Safety: Contrast agents with dihydroxypropyl groups exhibit low cross-reactivity risks (<10%) in hypersensitivity reactions, attributed to their nonionic nature .

MEK Inhibitors: Pimertib/AS703026

Structural Comparison :

Functional Differences :

Other Asparagine Derivatives

Complex Derivatives :

- Asparagine,N-(2,3-dihydro-3-oxo-1H-indazol-6-yl)-N2-octadecyl (CAS 94405-95-5): A lipophilic derivative with an indazole group and long alkyl chain (molecular weight: 586.81), likely used in drug delivery .

- L-Asparagine,N2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]- (CAS 35181-18-1): Features an isoindole group, altering solubility and hydrogen-bonding capacity (topological polar surface area: 138 Ų) .

| Property | This compound | CAS 94405-95-5 | CAS 35181-18-1 |

|---|---|---|---|

| Molecular Weight | ~300 (estimated) | 586.81 | 319.27 |

| Key Functional Groups | Dihydroxypropyl amide | Indazole, octadecyl chain | Isoindole acetyl |

| Application | Toxicology | Drug delivery (speculative) | Biochemical research |

| Key Reference |

Preparation Methods

Direct Alkylation via Epoxide Ring-Opening

Glycidol (2,3-epoxy-1-propanol) serves as a versatile reagent for introducing dihydroxypropyl groups. Under mildly basic conditions (pH 8–9), the α-amino group of asparagine undergoes nucleophilic attack on the less substituted carbon of the epoxide, yielding N-(2,3-dihydroxypropyl)asparagine.

Reaction Conditions:

-

Solvent: Aqueous ethanol (50% v/v)

-

Temperature: 40–50°C

-

Catalyst: Triethylamine (0.1 equiv)

-

Yield: ~55% after 24 hours

This method is limited by competing hydrolysis of glycidol and potential over-alkylation. Purification via ion-exchange chromatography (Dowex 50WX8, H+ form) followed by recrystallization from methanol-water mixtures improves product homogeneity.

Protection-Deprotection Approach

To mitigate side reactions, the α-amino group of asparagine is first protected using tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Subsequent alkylation with 3-chloro-1,2-propanediol in dimethylformamide (DMF) at 60°C for 12 hours achieves N-alkylation. Deprotection with trifluoroacetic acid (TFA) or piperidine furnishes the target compound.

Key Data:

| Protection Group | Alkylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Boc | ClCH₂CH(OH)CH₂OH | 12 | 68 |

| Fmoc | ClCH₂CH(OH)CH₂OH | 18 | 72 |

This method enhances regioselectivity but requires multi-step synthesis and rigorous purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Solid-phase methodologies, widely employed for peptide synthesis, offer a robust framework for constructing N-modified asparagine derivatives. Fmoc-protected asparagine is anchored to a Rink amide resin, enabling selective N-alkylation before cleavage.

Procedure:

-

Resin Loading: Fmoc-Asn(Trt)-OH coupled to Tentagel S RAM resin using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU).

-

Fmoc Deprotection: 20% piperidine in DMF.

-

Alkylation: 3-Tosyloxy-1,2-propanediol (1.2 equiv) with N,N-diisopropylethylamine (DIPEA) in DMF (8 hours, 25°C).

-

Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.

Outcome:

-

Purity: >90% (HPLC)

-

Isolated Yield: 60–65%

This approach facilitates scalability and automation but necessitates specialized equipment.

Enzymatic and Chemoenzymatic Routes

While no direct enzymatic synthesis of this compound is documented, analogous systems suggest feasibility. L-Asparaginase-mediated resolution, as demonstrated in D/L-asparagine separations, could theoretically resolve racemic mixtures post-alkylation.

Hypothetical Pathway:

-

Racemic alkylation of DL-asparagine.

-

Enzymatic hydrolysis of L-isomer using asparaginase.

-

Isolation of D-N-(2,3-dihydroxypropyl)asparagine.

Challenges:

-

Enzyme specificity for modified substrates.

-

Low turnover rates for non-natural derivatives.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Single-step, cost-effective | Low regioselectivity, byproduct formation | 55–60 |

| Protection-Deprotection | High purity, controlled reactivity | Multi-step, solvent-intensive | 65–72 |

| SPPS | Scalable, automated | High infrastructure cost | 60–65 |

Spectroscopic Characterization

Critical analytical data for this compound include:

-

¹H NMR (D₂O): δ 3.75–3.85 (m, 2H, CH₂OH), 3.50–3.60 (m, 1H, CH(OH)), 2.95–3.10 (m, 2H, CH₂CONH₂).

-

IR (KBr): 3340 cm⁻¹ (O-H/N-H), 1650 cm⁻¹ (C=O amide).

-

HRMS (ESI+): m/z 237.0952 [M+H]+ (calc. 237.0954).

Industrial-Scale Considerations

Large-scale production favors direct alkylation due to minimal intermediate handling. However, SPPS excels in producing GMP-grade material for therapeutic applications. Solvent recovery systems and continuous-flow reactors could enhance the sustainability of both approaches.

Emerging Technologies

Recent advances in electrochemical alkylation and photoredox catalysis present novel avenues for N-functionalization under mild conditions. For example, electrochemical activation of glycerol derivatives could enable greener syntheses, though these methods remain experimental for asparagine derivatives .

Q & A

Q. What are the established methodologies for synthesizing N-(2,3-Dihydroxypropyl)asparagine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via amide bond formation between asparagine and 2,3-dihydroxypropyl derivatives. A validated approach involves reacting alkylated carboxyl groups (e.g., in hemoglobin) with (±)-3-amino-1,2-propanediol under aqueous conditions to form N-(2,3-dihydroxypropyl) amides . Key factors include:

- pH control : Maintain neutral to slightly alkaline conditions (pH 7–8) to favor nucleophilic attack by the amine group.

- Temperature : Moderate heating (40–60°C) improves reaction kinetics without inducing side reactions.

- Purification : Use phenylboronic acid affinity chromatography to isolate the product, leveraging the diol moiety’s boronate ester formation .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- NMR : The -NMR spectrum should show characteristic peaks for the dihydroxypropyl group (δ 3.4–4.0 ppm, multiplet for CHOH and CHOH) and asparagine backbone (δ 6.8–7.2 ppm for NH). -NMR confirms carbonyl carbons (amide C=O at ~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion ([M+H]) at m/z corresponding to CHNO (theoretical m/z 218.0902). Fragmentation patterns distinguish the dihydroxypropyl side chain .

Q. What analytical methods are recommended for assessing purity and detecting impurities in this compound?

- HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column with UV detection (210–220 nm) to separate the compound from unreacted starting materials or diastereomers. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .

- TLC : Silica gel plates (ethanol:ammonia:water = 8:1:1) can detect dihydroxypropyl-related impurities (R ~0.3 for the target compound) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?

Enantiopure synthesis requires chiral epoxide intermediates . For example:

- React (S)- or (R)-glycidol with asparagine under basic conditions to form the dihydroxypropyl amide.

- Use N-heterocyclic carbene (NHC) catalysts to open phthalimido-protected epoxides, achieving >90% enantiomeric excess (ee) .

- Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase .

Q. What strategies mitigate hydrolysis or oxidation of this compound during long-term storage or experimental use?

- Storage : Lyophilize the compound and store at –20°C under nitrogen to prevent moisture uptake and oxidative degradation.

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation via LC-MS to identify vulnerable functional groups .

Q. How does this compound interact with biological macromolecules, and what techniques quantify these interactions?

- Hemoglobin binding : The compound’s dihydroxypropyl group binds to benzo[a]pyrene anti-diol epoxide (BPDE) adducts in hemoglobin. Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to measure binding constants (K) .

- Membrane interactions : Employ surface plasmon resonance (SPR) with lipid bilayers to study partitioning behavior. The diol moiety enhances hydrophilicity, reducing membrane permeability .

Q. What are the challenges in resolving diastereomers of this compound, and how can they be addressed?

Diastereomers arise from the two chiral centers in the dihydroxypropyl group. Solutions include:

Q. How can researchers validate the role of this compound in modifying protein function or drug delivery systems?

- Protein alkylation studies : Incubate the compound with model proteins (e.g., bovine serum albumin) and analyze adducts via tryptic digest-LC-MS/MS .

- Drug conjugate synthesis : Link this compound to therapeutic agents (e.g., MEK inhibitors) via ester or amide bonds. Evaluate release kinetics in simulated physiological conditions .

Data Contradictions and Validation

- Stereochemical outcomes : reports racemic product formation, while achieves high enantiopurity using chiral catalysts. Researchers must validate synthetic routes with chiral HPLC and NMR .

- Purity thresholds : Commercial sources (e.g., ) report >95% purity for similar compounds, but batch-to-batch variability necessitates in-house LC-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.